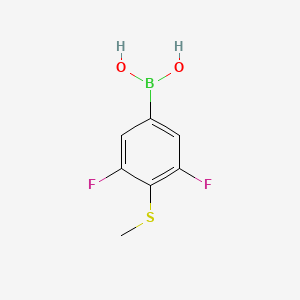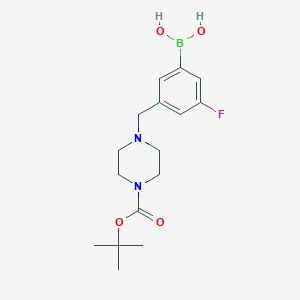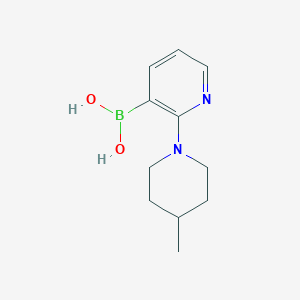
3,5-Difluoro-4-(methylthio)phenylboronic acid
説明
3,5-Difluoro-4-(methylthio)phenylboronic acid is an organoboron compound with a molecular formula of C7H7BF2O2S . It has a molecular weight of 204.01 . It is a solid substance at room temperature .
Molecular Structure Analysis
The InChI code for 3,5-Difluoro-4-(methylthio)phenylboronic acid is 1S/C7H7BF2O2S/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,11-12H,1H3 . This code provides a specific textual representation of the molecule’s structure.Chemical Reactions Analysis
Boronic acids, including 3,5-Difluoro-4-(methylthio)phenylboronic acid, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to create carbon-carbon bonds between two organic compounds, which is a key step in the synthesis of many organic compounds.Physical And Chemical Properties Analysis
3,5-Difluoro-4-(methylthio)phenylboronic acid is a solid at room temperature . It has a molecular weight of 204.01 .科学的研究の応用
Catalysis in Amide Condensation
3,5-Difluoro-4-(methylthio)phenylboronic acid derivatives have shown utility in catalyzing direct amide condensation reactions. These reactions are fundamental in organic chemistry for creating amide bonds, which are essential in peptides, polymers, and many pharmaceuticals. The strong electron-withdrawing effect and the immobility in the fluorous recyclable phase of the perfluorodecyl group in such derivatives aid in their catalytic efficiency and reusability (Ishihara, Kondo & Yamamoto, 2001).
Organocatalysis in Carbocyclization
Some derivatives of 3,5-Difluoro-4-(methylthio)phenylboronic acid, like 3,5-Bis(pentafluorosulfanyl)phenylboronic acid, have been used as efficient organocatalysts for Conia-ene carbocyclization. This process is crucial in organic synthesis, particularly for converting 2-alkynic 1,3-dicarbonyl compounds into ene-carbocyclization products. The introduction of such specialized phenylboronic acids has improved yields and provided alternatives to traditional catalysts in non-polar solvents (Yang et al., 2012).
Amidation Catalysis
3,5-Difluoro-4-(methylthio)phenylboronic acid and its analogs, like 2,4-Bis(trifluoromethyl)phenylboronic acid, have been shown to be highly effective catalysts for dehydrative amidation between carboxylic acids and amines. This process is important for synthesizing alpha-dipeptides, and the ortho-substituent of such boronic acids plays a crucial role in accelerating amidation by preventing coordination of amines to the boron atom (Wang, Lu & Ishihara, 2018).
Antibacterial Activity
The derivatives of 3,5-Difluoro-4-(methylthio)phenylboronic acid, such as (trifluoromethoxy)Phenylboronic Acids, have been explored for their antibacterial properties. These compounds have shown potential in vitro activity against bacteria like Escherichia coli and Bacillus cereus, indicating their relevance in developing new antibacterial agents (Adamczyk-Woźniak et al., 2021).
Biomolecule Enrichment
Specific derivatives, such as 2,4-Difluoro-3-formyl-phenylboronic acid-modified materials, have been synthesized for capturing and enriching cis-diol-containing biomolecules. These materials have high capture capacity and selectivity for certain biomolecules like adenosine, highlighting their potential application in biomolecular research and diagnostics (Cheng et al., 2015).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, avoiding contact with skin and eyes, and not eating, drinking, or smoking when using this product .
作用機序
Target of Action
The primary target of 3,5-Difluoro-4-(methylthio)phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the organoboron reagent (such as 3,5-Difluoro-4-(methylthio)phenylboronic acid) transfers formally nucleophilic organic groups from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 3,5-Difluoro-4-(methylthio)phenylboronic acid . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon–carbon bonds, enabling the synthesis of complex organic compounds .
Result of Action
The molecular and cellular effects of 3,5-Difluoro-4-(methylthio)phenylboronic acid’s action primarily involve the formation of new carbon–carbon bonds . This enables the synthesis of complex organic compounds, contributing to the advancement of organic chemistry and related fields .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3,5-Difluoro-4-(methylthio)phenylboronic acid. For instance, the compound is generally environmentally benign and is relatively stable under mild and functional group tolerant reaction conditions . . The compound is typically stored at temperatures between 2-8°C .
特性
IUPAC Name |
(3,5-difluoro-4-methylsulfanylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BF2O2S/c1-13-7-5(9)2-4(8(11)12)3-6(7)10/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBKQQWGTISJLIZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)SC)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BF2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701220408 | |
| Record name | Boronic acid, B-[3,5-difluoro-4-(methylthio)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701220408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1451392-38-3 | |
| Record name | Boronic acid, B-[3,5-difluoro-4-(methylthio)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1451392-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[3,5-difluoro-4-(methylthio)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701220408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















